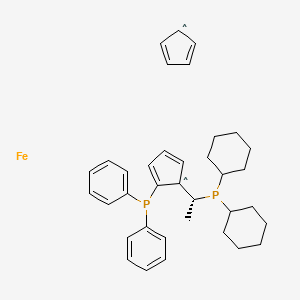

(r,s)-Josiphos

説明

特性

InChI |

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTBZFMPHBAUCQ-KHZPMNTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450694 | |

| Record name | (R)-(S)-Josiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155806-35-2 | |

| Record name | (R)-(S)-Josiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Ugi’s Amine: The Chiral Ferrocene Backbone

The preparation of (R,S)-Josiphos ligands begins with the synthesis of [1-(dimethylamino)ethyl]ferrocene (Ugi’s amine), which introduces both planar chirality from the ferrocene moiety and a stereogenic center. The canonical route starts with ferrocene (η⁵-C₅H₅)₂Fe, which undergoes Friedel-Crafts acetylation using acetyl chloride (1.2 equiv) and AlCl₃ (1.2 equiv) in dichloromethane to yield acetylferrocene (84% yield). Subsequent reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in benzene produces 1-ferrocenylethanol (39% yield), though this step suffers from moderate efficiency due to competing side reactions.

Resolution of racemic Ugi’s amine employs L-tartaric acid in methanol, forming diastereomeric salts that crystallize selectively. A critical innovation involves using 1H NMR spectroscopy with (R)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher’s acid) to quantify enantiomeric excess, achieving >99:1 er for both (R)- and (S)-enantiomers. This method circumvents the need for chiral HPLC, significantly reducing analytical costs.

Directed Lithiation and Phosphine Functionalization

Ortho-Lithiation of Ugi’s Amine

The introduction of phosphine groups to the ferrocene scaffold relies on directed ortho-lithiation . Treatment of (R)-Ugi’s amine with n-butyllithium (nBuLi, 1.2 equiv) in diethyl ether at −78°C generates a lithiated intermediate that reacts with chlorodiphenylphosphine (2 equiv) to install the first phosphine group (Scheme 5). This step proceeds with >95% regioselectivity due to the directing effect of the dimethylamino group.

Phosphine Substitution via SN1 Mechanism

The second phosphine group is introduced through an SN1-type substitution of the dimethylamino moiety. Heating (R)-Ugi’s amine derivatives with secondary phosphines (e.g., dicyclohexylphosphine) in acetic acid at reflux facilitates the formation of (R,S)-Josiphos ligands. Kinetic studies reveal that electron-donating groups on the phosphine accelerate substitution rates by stabilizing the intermediate carbocation. For example, using dicyclohexylphosphine (1.1 equiv) in acetic acid yields the Josiphos precursor in 59% yield over two steps.

Trifluoromethylated Josiphos Derivatives

Trifluoromethylation Strategies

Recent advances incorporate trifluoromethyl groups to modulate electron density at phosphorus. The ACS route employs hypervalent iodine reagents (e.g., benziodoxolone trifluoromethylating agents) to functionalize Josiphos ligands. For instance, treating iodophenylpropan-2-ol (8 ) with tert-butyl hypochlorite and TMSCF₃ (Ruppert–Prakash reagent) in the presence of KF produces trifluoromethylated intermediates (2 ) in 72% yield (Scheme 4). X-ray crystallography confirms that the CF₃ group shortens metal-phosphorus bond lengths (e.g., Ir–P(CF₃)(Ph) = 2.2731 Å vs. Ir–P(Ph₂) = 2.3162 Å), enhancing σ-donation to metal centers.

Catalytic Performance of CF₃-Modified Ligands

Trifluoromethylated Josiphos ligands exhibit superior activity in Rh-catalyzed asymmetric hydrogenation. For dimethyl itaconate (DMI), ligands 39a and 39b achieve turnover frequencies (TOF) of 3000–4000 h⁻¹ and enantiomeric excesses of 95–97% ee, outperforming non-fluorinated analogues. The CF₃ group’s electron-withdrawing nature increases oxidative stability while maintaining stereochemical control.

Metal Complexation and Stabilization

Copper(I) Complexation for Air Stability

Purification challenges for free Josiphos ligands led to the development of copper(I) complexes . Treatment of crude (R,S)-Josiphos with CuBr·S(CH₃)₂ in dichloromethane (0.07 M) precipitates the air-stable [Cu(JosiPhos)Br] complex (9 ) in 59% yield. This complex resists oxidation during column chromatography and storage, addressing a longstanding limitation in handling chiral phosphines.

Rhodium and Iridium Complexes

Complexation with [Rh(cod)₂]OTf or [Ir(cod)Cl]₂ generates active catalysts for hydrogenation. X-ray analyses of Rh complexes show pseudo-tetrahedral geometries, with bite angles of 92–94° between phosphorus atoms. These structural features correlate with high enantioselectivity in α-acetamidocinnamate reductions (up to 88% ee).

Analytical and Mechanistic Insights

NMR Characterization

¹H NMR spectroscopy proves critical for monitoring Ugi’s amine resolution. The methyl group adjacent to nitrogen resonates at δ 1.44 ppm (d, J = 6.9 Hz), while ferrocene protons appear as multiplet signals between δ 3.97–4.19 ppm. ³¹P NMR of Josiphos ligands shows distinct peaks for inequivalent phosphorus atoms (e.g., δ −15.2 ppm for PPh₂ and δ 34.6 ppm for PCy₂).

Kinetic Studies of Phosphine Substitution

Rate determinations for SN1 substitutions reveal first-order dependence on acetic acid concentration (kobs = 1.2 × 10⁻³ s⁻¹ at 80°C). Isotopic labeling experiments confirm protonation of the dimethylamino group as the rate-determining step, followed by carbocation formation and phosphine attack.

Applications in Asymmetric Catalysis

Hydrogenation of α,β-Unsaturated Esters

(R,S)-Josiphos ligands enable efficient hydrogenation of dimethyl itaconate (DMI) and methyl α-acetamidocinnamate (MAA). Using [Rh(JosiPhos)(cod)]OTf catalysts, TOFs reach 6000 h⁻¹ for MAA with 88% ee, matching industry benchmarks for pharmaceutical intermediates.

化学反応の分析

Types of Reactions: (R,S)-Josiphos undergoes various types of reactions, including:

Oxidation: The phosphine groups in (R,S)-Josiphos can be oxidized to form phosphine oxides.

Reduction: The phosphine oxides can be reduced back to phosphines using reducing agents such as hydrogen or hydrides.

Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.

Substitution: Various nucleophiles can be used to replace the phosphine groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.

科学的研究の応用

Key Applications

-

Palladium-Catalyzed Reactions

- Negishi Couplings : (R,S)-Josiphos has been utilized in palladium-catalyzed Negishi cross-couplings, demonstrating significant improvements in regio- and enantioselectivity. Studies indicate that the ligand's conformation directly influences the reaction pathway and product distribution .

- Hydrogenation Reactions : The ligand facilitates the hydrogenation of various unsaturated compounds, achieving high enantiomeric excesses. For instance, the hydrogenation of C=C bonds has shown enantioselectivities exceeding 92% under optimized conditions .

-

Copper-Catalyzed Reactions

- Conjugate Additions : Copper complexes of (R,S)-Josiphos have proven effective in enantioselective conjugate additions, particularly with Grignard reagents. These reactions often yield high enantiomeric ratios, making them valuable for synthesizing chiral intermediates .

- Borylation Reactions : The use of (R,S)-Josiphos in copper-catalyzed borylation has also been documented, yielding significant improvements in selectivity compared to other ligands .

- Ruthenium-Catalyzed Reactions

Case Study 1: Asymmetric Synthesis of Chromanoylpyridine Derivatives

In a study focused on synthesizing chromanoylpyridine derivatives—intermediates for antihypertensive agents—(R,S)-Josiphos was used as a ligand in palladium-catalyzed reactions. The results showed high enantioselectivity but moderate activity, highlighting the need for further optimization of reaction conditions to enhance yields .

Case Study 2: Copper-Catalyzed Addition of Grignard Reagents

A series of experiments demonstrated that copper complexes derived from (R,S)-Josiphos significantly improved the regio- and enantioselectivity in the addition of Grignard reagents to α-H-substituted enones. The introduction of tert-butyl groups on the phosphine moiety further enhanced performance, achieving yields up to 78% with excellent selectivities .

Comparative Data Table

| Reaction Type | Catalyst Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Palladium-Catalyzed Negishi Coupling | (R,S)-Josiphos-Pd | 85 | 92 |

| Hydrogenation of C=C Bonds | (R,S)-Josiphos-Pd | 90 | 95 |

| Copper-Catalyzed Conjugate Addition | (R,S)-Josiphos-Cu | 78 | 90 |

| Ruthenium-Catalyzed Synthesis | (R,S)-Josiphos-Ru | 82 | 88 |

作用機序

The mechanism by which (R,S)-Josiphos exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex then participates in catalytic reactions, where the chiral environment created by the ligand induces enantioselectivity. The molecular targets include various substrates that undergo transformation in the presence of the chiral metal complex, leading to the formation of enantiomerically enriched products.

類似化合物との比較

Key Properties :

- Steric Effects : The bulky dicyclohexylphosphine group creates significant steric hindrance, promoting selective substrate binding .

- Electronic Tuning : Substituents on the phosphine groups (e.g., tert-butyl, aryl, or trifluoromethyl) modulate electron-donating/withdrawing properties, enhancing catalytic activity in hydrogenation, conjugate reductions, and cross-coupling reactions .

- Applications : Widely used in industrial processes, such as the synthesis of (S)-metolachlor (a herbicide) via iridium-catalyzed asymmetric hydrogenation , and in academic research for osmium- and rhodium-catalyzed transformations .

Chiral diphosphine ligands like BINAP, DuPhos, Xantphos, and biaryl dialkylphosphines (e.g., CyPFtBu) share structural or functional similarities with (R,S)-Josiphos. Below is a systematic comparison:

Table 1: Comparative Analysis of (R,S)-Josiphos and Related Ligands

Key Research Findings

Hydrogenation Efficiency :

- (R,S)-Josiphos outperforms BINAP in osmium-catalyzed ketone hydrogenation, achieving 92% ee vs. BINAP’s 70–85% .

- Conformational flexibility in Josiphos derivatives (e.g., 3,5-TMS-Josiphos) enables adaptive coordination in copper-catalyzed β-fluoride elimination, yielding high enantioselectivity .

Cross-Coupling Reactions :

- In Pd-catalyzed asymmetric cycloadditions, Josiphos provides moderate enantioselectivity (0–83% ee), whereas Xantphos achieves higher yields but lacks stereocontrol .

- Rhodium/Josiphos systems enable mild conditions (40°C) for aryl amination, contrasting with CyPFtBu, which requires 100°C .

Steric vs. Electronic Effects :

- Josiphos’ steric bulk enhances regioselectivity in rhodium-catalyzed ring-opening reactions, while electron-rich ligands like CyPFtBu favor electron-deficient substrates .

- Substituent variation in Josiphos (e.g., trifluoromethyl groups) improves catalytic longevity in acidic media compared to DuPhos .

Industrial Scalability :

- Josiphos ligands are preferred over BINAP for large-scale hydrogenation due to their air stability and compatibility with diverse metals (Ir, Rh, Cu) .

Contradictions and Limitations

- Enantioselectivity Variability : Josiphos exhibits lower ee (86–92%) in Os-catalyzed hydrogenation compared to in situ systems using (S,R)-Josiphos* (90–99% ee) .

- Substrate Sensitivity : Strongly electron-withdrawing groups or ortho-substituted aryl halides reduce enantioselectivity in Pd/Josiphos systems .

生物活性

(r,s)-Josiphos is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. Its unique structural properties allow it to facilitate various chemical reactions with high selectivity and efficiency. This article explores the biological activity associated with (r,s)-Josiphos, including its applications in catalysis, potential therapeutic uses, and relevant case studies.

(r,s)-Josiphos is characterized by its bidentate coordination ability, which allows it to form stable complexes with transition metals such as rhodium (Rh) and ruthenium (Ru). The general structure can be represented as follows:

This structure enables (r,s)-Josiphos to act as an effective ligand in various catalytic processes, particularly in hydrogenation reactions.

Enantioselective Hydrogenation

One of the primary applications of (r,s)-Josiphos is in enantioselective hydrogenation. Research indicates that (r,s)-Josiphos can significantly enhance the enantioselectivity of reactions involving α-aminomethylacrylates. For instance, a study demonstrated that using 1.1 mol% of (r,s)-Josiphos with rhodium catalysts resulted in high yields and enantioselectivities exceeding 99% under optimal conditions .

| Catalyst | Ligand | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Rh(NBD)2BF4 | (r,s)-Josiphos | MeOH, RT, 50 psi H2 | >98 | >99.5 |

Antitumor Properties

Recent studies have investigated the potential antitumor activity of metal complexes formed with (r,s)-Josiphos. These complexes have shown promising results against various cancer cell lines. For example, a complex with rhodium demonstrated cytotoxicity that was two times greater than cis-diaminedichloroplatinum(II) against L1210 murine leukemia cells . This suggests that (r,s)-Josiphos may play a role in developing new anticancer therapies.

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with compounds synthesized using (r,s)-Josiphos. Certain derivatives have been shown to exhibit activity against Parkinson's disease symptoms, potentially acting as antagonists at specific neurotransmitter receptors . This highlights the compound's versatility beyond catalysis into therapeutic applications.

Study 1: Asymmetric Synthesis of Bioactive Compounds

In a notable case study, researchers utilized (r,s)-Josiphos in the asymmetric synthesis of a series of bioactive tetrahydroisoquinolines. The resulting products exhibited significant biological activity, including modulation of neurotransmitter systems and potential applications in treating neurological disorders .

Study 2: Development of Chiral Drugs

Another study focused on the use of (r,s)-Josiphos in synthesizing chiral drugs through catalytic processes. The ligands facilitated high enantioselectivity in reactions that produced key intermediates for pharmaceuticals, demonstrating their importance in drug development .

Q & A

Basic Research Questions

Q. How can (R,S)-Josiphos ligands be synthesized and characterized for catalytic applications?

- Methodological Answer : (R,S)-Josiphos ligands are synthesized via palladium-catalyzed coupling of enantiopure ferrocenylphosphine precursors. Characterization involves nuclear magnetic resonance (NMR) to confirm stereochemistry, X-ray crystallography for structural elucidation, and elemental analysis to verify purity. For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature, and stoichiometry) and purification steps (e.g., chromatography or recrystallization) .

Q. What are the primary catalytic applications of (R,S)-Josiphos in asymmetric hydrogenation?

- Methodological Answer : (R,S)-Josiphos is widely used in transition metal-catalyzed hydrogenation of ketones and imines. For example, in osmium-catalyzed transfer hydrogenation of acetophenone, (R,S)-Josiphos ligands achieve up to 99% enantiomeric excess (ee) and turnover frequencies (TOF) of 10⁵–10⁶ h⁻¹. Researchers should optimize parameters such as metal-ligand ratio, solvent polarity, and temperature to maximize catalytic efficiency .

Q. How does the electronic nature of substituents influence enantioselectivity in (R,S)-Josiphos-catalyzed reactions?

- Methodological Answer : Electron-withdrawing substituents on substrates (e.g., aryl bromides) reduce enantioselectivity due to weakened metal-ligand interactions. Steric effects from ortho-substituents further complicate transition-state geometry. Systematic studies comparing substituent effects (e.g., Hammett plots) and computational modeling (DFT) can elucidate structure-activity relationships .

Advanced Research Questions

Q. What mechanistic insights explain the role of (R,S)-Josiphos in Pd-catalyzed C–N coupling reactions?

- Methodological Answer : Computational studies reveal that (R,S)-Josiphos facilitates oxidative addition of aryl bromides to Pd(0) centers while stabilizing intermediates via chelation. The ligand’s bite angle and electron-donating phosphine groups accelerate transmetalation and reductive elimination steps. Researchers should combine kinetic profiling (e.g., Eyring analysis) with in-situ spectroscopic techniques (e.g., XAS) to validate proposed mechanisms .

Q. How can contradictions in enantioselectivity data for (R,S)-Josiphos across different catalytic systems be resolved?

- Methodological Answer : Discrepancies often arise from variations in substrate-metal coordination modes or competing reaction pathways. For example, NH₃ substitution at Pd centers is more favorable than t-BuO⁻, altering catalytic cycles. Researchers should perform cross-validation using standardized substrates (e.g., acetophenone derivatives) and replicate conditions from conflicting studies to identify critical variables (e.g., base strength, solvent) .

Q. What strategies improve the diastereoselectivity of (R,S)-Josiphos in asymmetric allylic alkylation?

- Methodological Answer : Low diastereoselectivity (e.g., R = Me or n-Pr) can be addressed by modifying the ligand’s ferrocene backbone to increase rigidity. Introducing chiral auxiliaries or co-catalysts (e.g., Lewis acids) may also stabilize specific transition states. High-throughput screening of ligand libraries and multivariate analysis (e.g., PCA) can identify optimal combinations .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of (R,S)-Josiphos-catalyzed reactions?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: report detailed synthetic procedures (including catalyst activation steps), characterize all novel compounds with NMR and HRMS, and provide raw data (e.g., chromatograms) in supplementary materials. For computational studies, include Cartesian coordinates and Gibbs free energy profiles .

Q. What statistical methods are appropriate for analyzing enantioselectivity data in (R,S)-Josiphos studies?

- Methodological Answer : Use multivariate regression to correlate ee values with substrate descriptors (e.g., steric bulk, electronic parameters). For small datasets, non-parametric tests (e.g., Mann-Whitney U) assess significance. Report confidence intervals and effect sizes to avoid overinterpretation .

Key Recommendations for Researchers

- Literature Review : Use Google Scholar and ERIC with keywords like “Josiphos enantioselectivity” or “asymmetric hydrogenation” to identify high-impact studies. Exclude non-peer-reviewed sources .

- Hypothesis Testing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Ethical Reporting : Disclose conflicts of interest and archive raw data in repositories like Zenodo to comply with Open Science standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。